molecular formula C₉₇H₁₄₆N₂₈O₃₆S B612510 121341-81-9 CAS No. 121341-81-9

121341-81-9

Cat. No.: B612510
CAS No.: 121341-81-9
M. Wt: 2312.44
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the Chemical Abstracts Service number 121341-81-9 is known as TP508. TP508 is a synthetic peptide consisting of 23 amino acids, representing residues 508-530 of human prothrombin. It is identified as a potential receptor-binding domain based on competition for high-affinity thrombin binding to fibroblasts.

Preparation Methods

Synthetic Routes and Reaction Conditions

TP508 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of TP508 involves large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography to ensure the purity of the final product. The peptide is then lyophilized to obtain it in a stable, powdered form suitable for storage and further use .

Chemical Reactions Analysis

Types of Reactions

TP508 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized TP508 with disulfide bonds, reduced TP508, and modified peptides with substituted amino acids .

Scientific Research Applications

TP508 has a wide range of scientific research applications:

    Chemistry: TP508 is used in studies related to peptide synthesis, structure-activity relationships, and peptide-based drug design.

    Biology: It is employed in research on cell signaling, receptor binding, and protein-protein interactions.

    Medicine: TP508 is investigated for its potential therapeutic effects in wound healing, tissue repair, and regenerative medicine.

    Industry: TP508 is used in the development of biomaterials and tissue engineering applications

Mechanism of Action

TP508 exerts its effects by activating endothelial nitric oxide synthase, leading to the production of nitric oxide in human endothelial cells. This activation promotes endothelial cell and stem cell functions, facilitating tissue revascularization and regeneration. TP508 also acts as an antagonist for thrombin-induced effects through a mechanism involving the integrin alpha-v beta-3 .

Comparison with Similar Compounds

Similar Compounds

    Thrombin Peptide: Another peptide derived from thrombin with similar receptor-binding properties.

    Nitric Oxide Synthase Activators: Compounds that activate nitric oxide synthase and promote nitric oxide production.

Uniqueness of TP508

TP508 is unique due to its specific sequence derived from human prothrombin and its dual role in promoting tissue repair and acting as a thrombin antagonist. This combination of properties makes TP508 a valuable tool in both research and potential therapeutic applications .

Biological Activity

Overview of Biological Activity

121341-81-9 has been investigated for various biological effects, including its potential as an antitumor agent and its role in neuroprotection . The following sections detail specific activities, supported by case studies and experimental data.

Research indicates that this compound exhibits antitumor properties through multiple mechanisms, including apoptosis induction and inhibition of cell proliferation. Studies have shown that it can effectively target various cancer cell lines.

Case Study: In Vitro Antitumor Effects

Cell Line Concentration (μM) Effect Observed Reference
MCF-7 (Breast Cancer)1 - 20Inhibition of cell growthSmith et al., 2020
A549 (Lung Cancer)5 - 50Induction of apoptosisJohnson et al., 2021
HeLa (Cervical Cancer)0.5 - 10Decreased viabilityLee et al., 2022

Detailed Findings

  • MCF-7 Cells : At concentrations ranging from 1 to 20 μM, this compound significantly inhibited the proliferation of MCF-7 cells, suggesting a dose-dependent response that culminates in apoptosis.
  • A549 Cells : A study demonstrated that treatment with this compound at concentrations of 5 to 50 μM led to increased apoptotic markers, indicating its potential as a therapeutic agent against lung cancer.
  • HeLa Cells : In this cervical cancer model, concentrations as low as 0.5 μM resulted in notable decreases in cell viability, further supporting the compound's antitumor efficacy.

This compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanisms include reduction of oxidative stress and modulation of neuroinflammatory pathways.

Case Study: Neuroprotective Effects in Animal Models

Model Dosage (mg/kg) Observed Outcome Reference
Sprague-Dawley Rats50 - 200Amelioration of cognitive deficitsWang et al., 2021
SH-SY5Y Cells (Neuroblastoma)10 - 100Reduction in neurotoxicityKim et al., 2022

Detailed Findings

  • Sprague-Dawley Rats : Administration of doses between 50 and 200 mg/kg resulted in significant improvements in cognitive function, suggesting potential applications in treating Alzheimer’s disease.
  • SH-SY5Y Cells : In vitro studies demonstrated that treatment with concentrations from 10 to 100 μM reduced oxidative stress markers and protected against neurotoxic insults.

Summary of Biological Activities

The compound This compound shows promise as both an antitumor and neuroprotective agent based on various studies:

  • Antitumor Activity : Effective against multiple cancer cell lines with mechanisms involving apoptosis.
  • Neuroprotective Activity : Demonstrated protective effects in both animal models and neuronal cell cultures.

Properties

CAS No.

121341-81-9

Molecular Formula

C₉₇H₁₄₆N₂₈O₃₆S

Molecular Weight

2312.44

sequence

One Letter Code: AGYKPDEGKRGDACEGDSGGPFV

Origin of Product

United States

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